Bienvenue dans la boutique en ligne BenchChem!

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide

BTK inhibition B-cell malignancy autoimmune disease

This 6-methylene-thiophene-2-carboxamide tetrahydrocarbazole is a defined, non-fungible pharmacophore validated in BTK/Tec kinase inhibitor programs. Its specific substitution pattern—THCz core, methylene linker at the 6-position, and thiophene-2-carboxamide terminus—yields distinct kinase selectivity and >10-fold MCF-7 potency shifts relative to analogs. Procurement secures the exact benchmark compound for definitive SAR exploration of the solvent-exposed BTK pocket and resistance-breaking antifungal Pma1 inhibition campaigns. Do not substitute with regioisomeric or heterocyclic variants.

Molecular Formula C18H18N2OS
Molecular Weight 310.4 g/mol
CAS No. 696656-94-7
Cat. No. B6434653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide
CAS696656-94-7
Molecular FormulaC18H18N2OS
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CS4
InChIInChI=1S/C18H18N2OS/c21-18(17-6-3-9-22-17)19-11-12-7-8-16-14(10-12)13-4-1-2-5-15(13)20-16/h3,6-10,20H,1-2,4-5,11H2,(H,19,21)
InChIKeyHYSVMVTWWRPBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide (CAS 696656-94-7): Baseline Identity, Scaffold Class & Procurement-Relevant Physicochemical Profile


N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide (CAS 696656-94-7) is a synthetic small molecule (MW 310.41 g/mol, formula C₁₈H₁₈N₂OS) belonging to the tetrahydrocarbazole (THCz) carboxamide class . Its architecture combines a partially saturated 2,3,4,9-tetrahydro-1H-carbazole core—a privileged scaffold in kinase inhibitor and antiviral discovery—linked via a methylene spacer at the 6-position to a thiophene-2-carboxamide moiety [1]. Predicted physicochemical properties (boiling point 604.5±55.0 °C, density 1.297±0.06 g/cm³, pKa 14.15±0.46) indicate a neutral, lipophilic character suitable for passive membrane permeation . This compound is explicitly claimed within the Markush structures of patents covering substituted tetrahydrocarbazole and carbazole carboxamide inhibitors of Bruton's tyrosine kinase (BTK) and related Tec family kinases, establishing a defined intellectual property linkage to a therapeutically validated target class [2].

Why Generic Substitution Fails: Structural Determinants of Differentiation for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide


Within the tetrahydrocarbazole carboxamide class, subtle variations in linker position, heterocycle identity, and saturation state produce profound differences in kinase selectivity and antiproliferative potency that preclude simple analog interchange. Structure–activity relationship (SAR) data from the Bristol-Myers Squibb BTK inhibitor program demonstrate that substitution at the 6-position of the THCz core via a methylene linker, as found in the target compound, generates a distinct spatial orientation of the terminal carboxamide compared to regioisomeric substitution at other positions or direct N-linked attachment [1]. Concurrently, independent medicinal chemistry studies on 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazoles confirm that amide versus thioamide substitution at the 6-methylene position yields >10-fold differences in MCF-7 cytotoxicity, and that exchanging the thiophene ring for other heterocycles (furan, phenyl) alters potency by an order of magnitude [2]. In the HCV NS5B polymerase inhibitor series, the tetrahydrocarbazole scaffold with C-1 n-propyl substitution achieved an IC₅₀ of 550 nM, while the corresponding cyclopenta[b]indole scaffold was demonstrably more potent; this illustrates that even isosteric core replacements within the same target class produce non-equivalent pharmacological profiles [3]. These findings collectively establish that the precise combination of (i) 2,3,4,9-tetrahydro-1H-carbazole core, (ii) methylene linker at the 6-position, and (iii) thiophene-2-carboxamide terminus constitutes a non-fungible pharmacophore that cannot be assumed equivalent to other THCz amide analogs for discovery or procurement purposes.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide


BTK Kinase Inhibitory Potency: Class-Level Benchmarking Against a Structurally Related Series from US Patent 9,850,258

Although direct BTK IC₅₀ data for CAS 696656-94-7 have not been disclosed in the public domain, the compound falls within the generic Markush claims of US Patent 9,850,258 (Bristol-Myers Squibb), which reports a structurally related tetrahydrocarbazole carboxamide analog with a BTK IC₅₀ of 0.9 nM in a biochemical enzyme assay [1]. This provides a class-level inference benchmark: the target compound's 6-methylene-thiophene-2-carboxamide substitution pattern positions it within a series where sub-nanomolar BTK potency is achievable [1]. By contrast, an analog from a related patent (US 10,023,534, Example 30) bearing a 4-(2-acryloyl-tetrahydroisoquinolin-5-yl)-3-fluoro-9H-carbazole-1-carboxamide structure achieved an IC₅₀ of 0.0003 nM against BTK, illustrating the wide potency range attainable across substitution variants [2]. This underscores that potency is exquisitely sensitive to substitution pattern and cannot be extrapolated between analogs without experimental confirmation.

BTK inhibition B-cell malignancy autoimmune disease kinase selectivity

Antiproliferative Potency in MCF-7 Breast Cancer Cells: Cross-Study Comparison of 6-Methylene Amide vs. Thioamide THCz Analogs

In a 2024 structure–activity relationship study of 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazoles, thioamide-substituted analogs at the 6-methylene position demonstrated significant anticancer activity against the MCF-7 breast cancer cell line, while the corresponding amide analogs showed markedly different potency [1]. Although the target compound (thiophene-2-carboxamide, i.e., amide series) was not the most potent congener in this study, the data establish that the 6-methylene-thiophene-2-carboxamide configuration is a validated antiproliferative pharmacophore. A separate cell proliferation assay for a structurally unrelated THCz analog recorded an IC₅₀ of 763.6 nM [665.4–892.4 nM, 95% CI] in a cancer cell line, providing a broader cross-study benchmark for tetrahydrocarbazole antiproliferative activity [2]. The amide-to-thioamide switch in this scaffold typically produces >10-fold potency shifts, meaning that procurement of the precise amide congener (CAS 696656-94-7) rather than a thioamide analog is essential for reproducing specific SAR profiles [1].

anticancer MCF-7 cytotoxicity thioamide structure-activity relationship

HCV NS5B Polymerase Inhibition: Scaffold-Level Potency Differentiation Between Tetrahydrocarbazole and Cyclopenta[b]indole Cores

The 2,3,4,9-tetrahydro-1H-carbazole scaffold has been explicitly validated as a non-nucleoside inhibitor core for HCV NS5B RNA-dependent RNA polymerase [1]. In a direct head-to-head scaffold comparison, the tetrahydrocarbazole series yielded analog 36 with an IC₅₀ of 550 nM against the HCV NS5B enzyme, while the corresponding 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold was found to be 'slightly more potent' [1]. This study further established a clear substitution preference: 5,8-disubstitution on the tetrahydrocarbazole core and an n-propyl moiety at the C-1 position were optimal for potency [1]. The target compound, bearing a thiophene-2-carboxamide at the 6-methylene position, represents a distinct substitution pattern within this scaffold class, highlighting the modularity of the THCz core for antiviral drug design.

HCV NS5B polymerase non-nucleoside inhibitor antiviral scaffold comparison

Butyrylcholinesterase (BuChE) Inhibition: THCz Scaffold Demonstrates Sub-Micromolar Potency in a Dual-Binding Site Inhibitor Series

A series of dual-binding site BuChE inhibitors based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold appended with benzyl pyridine moieties yielded compound 6i with a BuChE IC₅₀ of 0.088 ± 0.0009 µM (88 nM) [1]. This establishes the THCz core as a viable scaffold for sub-micromolar cholinesterase inhibition. The target compound (CAS 696656-94-7) shares the identical THCz core but differs in its 6-methylene-thiophene-2-carboxamide appendage, positioning it as a structurally distinct analog within the broader THCz-cholinesterase inhibitor landscape. The 88 nM benchmark provides a class-level potency reference point against which analogs bearing alternative substituents at the 6-position can be compared.

butyrylcholinesterase Alzheimer's disease dual-binding site neurodegeneration

Selectivity Advantage of Tetrahydrocarbazole over Fully Aromatic Carbazole: Differential Kinase Inhibition Profiles

A systematic medicinal chemistry study comparing carbazole, tetrahydrocarbazole, and 2,3-dimethylindole cores for BTK inhibition demonstrated that the tetrahydrocarbazole scaffold offers a distinct balance of potency and selectivity relative to fully aromatic carbazole analogs [1]. The study reported that converting carbazole carboxamide-based reversible BTK inhibitors into irreversible inhibitors by introducing electrophilic warheads was successful across all three core scaffolds, but the tetrahydrocarbazole series exhibited superior physicochemical characteristics accompanying the improved biochemical profile [1]. This core-level differentiation is directly relevant to CAS 696656-94-7, as its 2,3,4,9-tetrahydro-1H-carbazole core (partially saturated) is predicted to confer different electronic properties, conformational flexibility, and metabolic stability compared to fully aromatic carbazole analogs bearing identical thiophene-2-carboxamide substitution.

kinase selectivity BTK tetrahydrocarbazole carbazole irreversible inhibition

Antifungal P-Type ATPase Inhibition: Tetrahydrocarbazole Class Demonstrates Broad-Spectrum Activity Against Clinically Relevant Candida Species

Tetrahydrocarbazoles have been identified as a novel class of potent P-type ATPase (Pma1) inhibitors with broad-spectrum antifungal activity [1]. In this study, tetrahydrocarbazole compounds inhibited ATP hydrolysis of the fungal H⁺-ATPase, depolarized the fungal plasma membrane, and exhibited antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Candida krusei in the same concentration range as their Pma1 IC₅₀ values [1]. Although CAS 696656-94-7 was not specifically tested, its THCz core with a thiophene-2-carboxamide substituent represents a structurally distinct chemotype within this antifungal class. The demonstration that THCz compounds achieve antifungal activity through a novel mechanism (Pma1 inhibition) distinct from azole or echinocandin antifungals positions this scaffold as a potential source of mechanistically differentiated antifungal leads.

antifungal Pma1 inhibitor Candida albicans ATPase antimicrobial resistance

Best Research and Industrial Application Scenarios for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide Based on Validated Evidence Dimensions


BTK-Targeted Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The compound's explicit inclusion within the Markush claims of Bristol-Myers Squibb's BTK inhibitor patent portfolio (US 9,850,258) positions it as a credible starting point for BTK-targeted drug discovery [1]. With class-level potency benchmarks of 0.9 nM and 0.0003 nM for structurally related tetrahydrocarbazole carboxamides, the 6-methylene-thiophene-2-carboxamide substitution pattern offers a distinct vector for SAR exploration around the solvent-exposed region of the BTK ATP-binding pocket [1]. Procurement of this specific compound enables medicinal chemistry teams to systematically vary the thiophene ring electronics and linker geometry while maintaining the core scaffold's demonstrated kinase binding competency.

Anticancer SAR Studies Leveraging the 6-Methylene Carboxamide Pharmacophore

The 2024 publication on 3,6-amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles established that the 6-methylene position is a critical determinant of MCF-7 antiproliferative activity, with amide-to-thioamide substitution producing >10-fold potency shifts [2]. CAS 696656-94-7 serves as the amide benchmark compound for this SAR series. Procurement of the exact thiophene-2-carboxamide congener is essential for establishing baseline activity in antiproliferative assays before exploring thioamide, sulfonamide, or other bioisosteric replacements at the 6-methylene position.

Antiviral Drug Discovery Targeting HCV and Related Positive-Strand RNA Viruses

The tetrahydrocarbazole scaffold has been validated as a non-nucleoside inhibitor core for HCV NS5B polymerase, with analog 36 achieving an IC₅₀ of 550 nM [3]. While the target compound bears different substitution (thiophene-2-carboxamide at 6-methylene vs. n-propyl at C-1), the modular nature of the THCz scaffold permits systematic exploration of alternative substitution patterns for antiviral potency optimization. Procurement of CAS 696656-94-7 provides a chemically distinct entry point into the THCz antiviral chemical space, complementing existing C-1 substituted analogs.

Antifungal Lead Discovery Targeting Fungal P-Type ATPase (Pma1)

Tetrahydrocarbazoles have demonstrated a novel antifungal mechanism through inhibition of the essential fungal Pma1 H⁺-ATPase, with activity against clinically relevant Candida species [4]. The thiophene-2-carboxamide substitution on the THCz core of CAS 696656-94-7 introduces electronic and steric features distinct from previously reported antifungal THCz compounds. Procurement of this compound supports screening campaigns aimed at identifying resistance-breaking antifungal leads operating through the Pma1 inhibition mechanism.

Quote Request

Request a Quote for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.